![molecular formula C13H13NO5 B121663 苄基[(3R)-2,6-二氧代氧杂环-3-基]氨基甲酸酯 CAS No. 71869-80-2](/img/structure/B121663.png)

苄基[(3R)-2,6-二氧代氧杂环-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

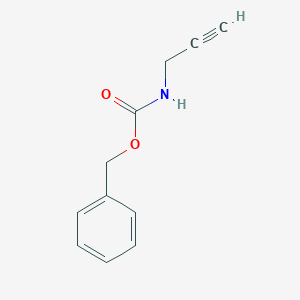

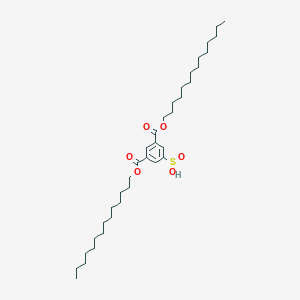

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a chemical compound . It has a molecular formula of C13H13NO5. This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Carbamates, such as Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate, play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .Molecular Structure Analysis

The molecular structure of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate consists of a benzyl group attached to a carbamate group . The carbamate group is a key structural motif in many approved drugs and prodrugs .Chemical Reactions Analysis

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .科学研究应用

Condensation Reactions

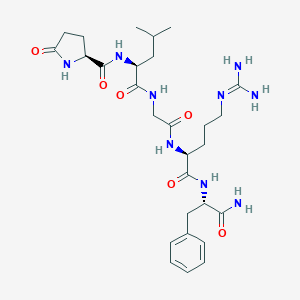

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate has been used in acid-catalyzed condensation reactions with glyoxal . This reaction was performed in a series of polar protic and aprotic solvents, and it led to the discovery of a new process occurring during the cascade condensation of glyoxal with ammonia derivatives .

Formation of Caged Compounds

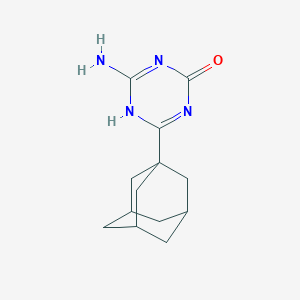

This compound has been studied for its role in the formation of caged compounds of aza- and oxaazaisowurtzitanes . These are precursors of high-energy-density materials (HEDMs), which are of significant interest in the field of materials science .

Synthesis of High-Energy-Density Materials (HEDMs)

The compound is involved in the synthesis of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), a high-cost, multistage process . CL-20 is one of the most efficient and domesticated HEDMs .

Investigation of Solvent Effects

The effects of different solvents on the condensation process of benzyl carbamate with glyoxal have been investigated using this compound . This research has identified the least and most suitable solvents for the condensation of glyoxal with benzyl carbamate .

Protection of Benzylamine

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate has been used in the protection of benzylamine as carbamate and bicarbamate amidinium species . This process involves the competitive intramolecular acylation of 4-(aminomethyl)-benzyl alcohol with isopropenyl acetate .

Recovery of Unprotected Benzylamine

The recovery of unprotected benzylamine has been achieved upon mild heating, demonstrating the utility of this compound in synthetic processes .

作用机制

Target of Action

The primary target of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is amines . Amines play a crucial role in the synthesis of peptides , which are essential components of proteins and play significant roles in biological functions.

Mode of Action

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate interacts with its targets through a process known as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which removes a hydrogen atom to form succinimide . This interaction results in changes at the molecular level .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . The removal of a hydrogen atom from the benzylic position can be resonance stabilized , which is a key step in many organic chemistry reactions .

Pharmacokinetics

The compound’s interaction with amines suggests that it may have bioavailability relevant to peptide synthesis .

Result of Action

The molecular and cellular effects of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate’s action primarily involve the modification of amines, facilitating peptide synthesis . This can have downstream effects on protein function and, consequently, various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate. For instance, the presence of a benzene ring affects the stability of radicals and carbocations . Additionally, the rate of reaction can be influenced by the difference in electronegativity .

属性

IUPAC Name |

benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXAMRRMFCPXNC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510061 |

Source

|

| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |

CAS RN |

71869-80-2 |

Source

|

| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)

![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)